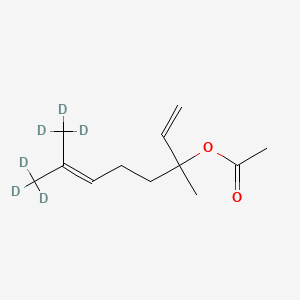![molecular formula C27H32N8O3 B12381381 N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BEBT-109 is a highly potent pan-mutant epidermal growth factor receptor inhibitor developed by BeBetter Medicine Technology Co., Ltd. It is distinct from other inhibitors such as osimertinib and mobocertinib. BEBT-109 is designed to target multiple mutations in the epidermal growth factor receptor, making it a promising candidate for the treatment of non-small cell lung cancer, particularly in patients with epidermal growth factor receptor exon 20 insertion mutations .
Métodos De Preparación
The synthesis of BEBT-109 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and potency .
Análisis De Reacciones Químicas
BEBT-109 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Aplicaciones Científicas De Investigación
BEBT-109 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of epidermal growth factor receptor mutations.
Biology: It is used to investigate the biological pathways and mechanisms involved in epidermal growth factor receptor signaling.
Medicine: BEBT-109 is being evaluated in clinical trials for its efficacy in treating non-small cell lung cancer with epidermal growth factor receptor exon 20 insertion mutations. .
Industry: BEBT-109 is being developed as a potential therapeutic agent for the treatment of non-small cell lung cancer, addressing the limitations of existing therapies such as osimertinib and mobocertinib
Mecanismo De Acción
BEBT-109 exerts its effects by selectively inhibiting mutant forms of the epidermal growth factor receptor. It binds to the adenosine triphosphate binding pocket of the receptor, preventing its activation and subsequent signaling. This inhibition leads to the suppression of tumor cell proliferation and induces apoptosis in cancer cells harboring epidermal growth factor receptor mutations .
Comparación Con Compuestos Similares
BEBT-109 is unique compared to other epidermal growth factor receptor inhibitors such as osimertinib and mobocertinib. While osimertinib is a third-generation epidermal growth factor receptor inhibitor and mobocertinib is the first marked epidermal growth factor receptor exon 20 insertion mutant inhibitor, BEBT-109 addresses the limitations of both by exhibiting high activity against wild-type epidermal growth factor receptor and providing a higher safety profile . Similar compounds include:
Osimertinib: A third-generation epidermal growth factor receptor inhibitor.
Mobocertinib: An epidermal growth factor receptor exon 20 insertion mutant inhibitor
BEBT-109’s unique pharmacokinetic properties, including rapid absorption and quick in vivo clearance, further distinguish it from these similar compounds .
Propiedades
Fórmula molecular |
C27H32N8O3 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(5-methoxypyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H32N8O3/c1-7-25(36)29-19-16-20(23(37-5)17-22(19)34(4)15-14-33(2)3)31-27-28-12-10-24(32-27)35-13-11-18-21(35)8-9-26(30-18)38-6/h7-13,16-17H,1,14-15H2,2-6H3,(H,29,36)(H,28,31,32) |
Clave InChI |
HLHLCZJZIOARRT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)N3C=CC4=C3C=CC(=N4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)

